![molecular formula C15H13N3O4S B2603893 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide CAS No. 899996-29-3](/img/structure/B2603893.png)

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

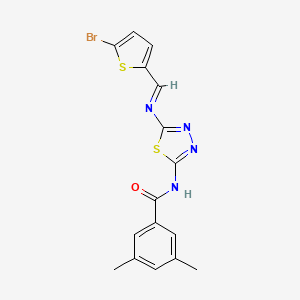

The compound “3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide” is a derivative of isothiazolones . Isothiazolones are known to be inhibitors of histone acetyltransferase (HAT) with IC50s of 3 microM and 5 microM .

Synthesis Analysis

The synthesis of isothiazol-3(2H)-ones, which includes the compound , has been reported by oxidative cyclization of thiomalonamide derivatives, amides of 3-thionocarboxylic acids, and 4,5-dithiaoctanediamides . Additionally, a simplified synthesis of a similar compound has been reported, which involves heating catechol with thionyl chloride in toluene until the evolution of HCl ceased .Molecular Structure Analysis

The molecular structure of the compound can be determined using 1H and 13C NMR data . The X-ray structure of a similar compound has been determined for the first time .Chemical Reactions Analysis

The compound shows a pattern of reactivity upon pyrolysis, undergoing sequential loss of sulfur monoxide and carbon monoxide .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using NMR data and X-ray structure determination . The compound forms a white solid upon reaction with thionyl chloride .Wissenschaftliche Forschungsanwendungen

Plant Growth Regulation

Compounds with similar structures to 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide are utilized in physiological research for their role as plant growth retardants. They inhibit cytochrome P-450 dependent monooxygenases, providing insights into the regulation of terpenoid metabolism, which is closely linked to phytohormones and sterols. This connection reveals their influence on cell division, elongation, and senescence in plants (Grossmann, 1990).

Synthesis of Heterocyclic Compounds

The synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which are compounds with significant biological activities, involves complex chemical processes. A study detailed the preparation of these compounds using both traditional chemical methods and modern microwave-assisted techniques, demonstrating the efficiency and potential for high yields in shorter times. This highlights the compound's relevance in the development of novel drugs and chemical agents (Youssef, Azab, & Youssef, 2012).

Anticancer and Antioxidant Activities

Novel derivatives of saccharin, related to 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) compounds, have been synthesized and evaluated for their anti-inflammatory, antioxidant, and anticancer activities. These compounds showed significant efficacy against hepatic cancer cells and were tested for their anti-fungal and antibacterial activities, indicating their broad potential in medicinal chemistry and drug development (Al-Fayez et al., 2022).

Heterocyclic Synthesis

Ionic liquids have facilitated the synthesis of a wide array of heterocyclic compounds, including pyridines, pyrazoles, and other nitrogen-containing rings. This method has proven to be environmentally friendly and efficient, offering a versatile approach to constructing complex molecules that are crucial in pharmaceuticals, agrochemicals, and organic materials (Martins et al., 2008).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-pyridin-3-yl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c19-14(17-11-4-3-8-16-10-11)7-9-18-15(20)12-5-1-2-6-13(12)23(18,21)22/h1-6,8,10H,7,9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNFCIUSUDLXND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid](/img/structure/B2603811.png)

![(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B2603815.png)

![N-Ethyl-N-[2-oxo-2-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]ethyl]prop-2-enamide](/img/structure/B2603817.png)

![N'-(6-methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2603822.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2603824.png)

![2,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2603825.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2603826.png)

![[4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2603829.png)

![Methyl 3-{[(5-chloro-2-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2603832.png)